Comparative Purity Specification and Batch QC Documentation: 7-Bromo-3-ethyl vs. 7-Bromo-3-methylquinazolin-4(3H)-one
7-Bromo-3-ethylquinazolin-4(3H)-one (CAS 1549938-79-5) is commercially supplied at a certified standard purity of 98% with accompanying batch-specific QC analytics including NMR, HPLC, and GC spectra . In contrast, the closest N3-alkyl analog, 7-bromo-3-methylquinazolin-4(3H)-one (CAS 1293987-84-4), is typically listed by suppliers without explicit purity certification or multi-method analytical characterization . This difference in documented purity assurance directly impacts the reliability of the 7-bromo-3-ethyl derivative as a starting material for GLP-grade or scalable synthetic processes.
| Evidence Dimension | Certified purity and analytical QC documentation level |
|---|---|
| Target Compound Data | Standard purity 98%; batch QC reports include NMR, HPLC, GC spectra |
| Comparator Or Baseline | 7-Bromo-3-methylquinazolin-4(3H)-one (CAS 1293987-84-4): purity level not formally certified across multiple suppliers; limited accompanying QC data |
| Quantified Difference | Target compound provides 98% guaranteed purity with triple-method QC; comparator lacks equivalent certified batch documentation |
| Conditions | Vendor batch release documentation as of 2024–2025 |
Why This Matters
For procurement decisions in pharmaceutical R&D, guaranteed purity and comprehensive QC documentation reduce the risk of batch failure and downstream synthetic variability.
